molecular formula C14H14ClN3O B2543185 2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2177060-34-1

2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2543185
CAS No.: 2177060-34-1
M. Wt: 275.74
InChI Key: NAKZBMGUBIIPAS-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 6-methylpyrimidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application .

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-10-6-13(18-9-17-10)8-16-14(19)7-11-2-4-12(15)5-3-11/h2-6,9H,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKZBMGUBIIPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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